molecular formula C6H8O2 B1581325 3-Methoxycyclopent-2-enone CAS No. 4683-50-5

3-Methoxycyclopent-2-enone

Cat. No. B1581325
M. Wt: 112.13 g/mol
InChI Key: DTWCFCILAJVNPE-UHFFFAOYSA-N
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Patent
US08889595B2

Procedure details

To a stirred solution of 3-methoxy-cyclopent-2-enone (14.95 g, 0.133 mmol) in 1,2-dichloroethane (300 ml) at 0° C. in an amber flask is added portionwise over one hour N-bromosuccinimide (24.92 g, 140 mmol). The reaction is stirred at 0° C. for a further 90 minutes and then any remaining solid is removed by filtration. The filtrate is evaporated to dryness under reduced pressure, the resultant solid dissolved in warm toluene (600 ml) and washed quickly with water (2×100 ml). The organic phase is evaporated under reduced pressure until a precipitate appears. The residue is cooled overnight in a fridge. The resultant solid is removed by filtration, washed with hexane (50 ml) and air-dried to give 15.2 g of 2-bromo-3-methoxy-cyclopent-2-enone as a white crystalline solid.
Quantity
14.95 g
Type
reactant
Reaction Step One
Quantity
24.92 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH2:7][CH2:6][C:5](=[O:8])[CH:4]=1.[Br:9]N1C(=O)CCC1=O>ClCCCl>[Br:9][C:4]1[C:5](=[O:8])[CH2:6][CH2:7][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
14.95 g
Type
reactant
Smiles
COC1=CC(CC1)=O
Name
Quantity
24.92 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at 0° C. for a further 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
any remaining solid is removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resultant solid dissolved in warm toluene (600 ml)
WASH
Type
WASH
Details
washed quickly with water (2×100 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase is evaporated under reduced pressure until a precipitate
TEMPERATURE
Type
TEMPERATURE
Details
The residue is cooled overnight in a fridge
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resultant solid is removed by filtration
WASH
Type
WASH
Details
washed with hexane (50 ml)
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC=1C(CCC1OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: CALCULATEDPERCENTYIELD 59828.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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